Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-

tautomerism crystal engineering hydrogen bonding

Zn²⁺ detection in biological and environmental samples demands high sensitivity with minimal interference from physiological cations. Closely related o-hydroxy Schiff bases exhibit variable tautomeric equilibria and metal-binding modes, causing inconsistent fluorescence responses. This compound resolves these issues through its well-defined zwitterionic form and 1:1 Zn²⁺ complexation. • ~25-fold turn-on fluorescence enhancement • LOD: 40.5 nM (10-fold lower than 4-bromo analog) • Live-cell imaging validated in DLD-1 adenocarcinoma cells • [Zn(HL)Br₂] complex structurally authenticated by SC-XRD Supplied with characterization data; global shipping available.

Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
CAS No. 957720-26-2
Cat. No. B12121018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-
CAS957720-26-2
Molecular FormulaC14H20N2O3
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=NCCN2CCOCC2
InChIInChI=1S/C14H20N2O3/c1-18-13-4-2-3-12(14(13)17)11-15-5-6-16-7-9-19-10-8-16/h2-4,11,17H,5-10H2,1H3
InChIKeyTZWNOHUUAIKVIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 462.61 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Core Research Characteristics


Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]- (CAS 957720-26-2) is an o-hydroxy Schiff base ligand bearing a morpholinoethylimino arm and a methoxy substituent at the 6-position of the phenolic ring. In the solid state, the compound adopts a zwitterionic form (phenolate–iminium), with N+–H···O− type intramolecular and intermolecular hydrogen bonds generating centrosymmetric dimers, as established by single-crystal X-ray diffraction [1]. This zwitterionic character distinguishes it from the non‑methoxylated analog that remains in the enol–imine tautomeric form [2]. The compound functions as a selective turn‑on fluorescent chemosensor for Zn²⁺, exhibiting a ∼25‑fold emission enhancement upon 1:1 complexation with a limit of detection of 40.5 nM, and has been applied to live‑cell imaging of human colorectal adenocarcinoma cells [3].

Why In-Class Schiff Bases Cannot Be Simply Interchanged


Compounds within the o-hydroxy Schiff base family that share the morpholinoethylimino fragment can appear deceptively interchangeable on a procurement list; however, the position of the methoxy substituent, the presence or absence of halogen atoms, and the nature of the amine terminus each dictate the tautomeric equilibrium (zwitterionic vs. enol–imine), hydrogen‑bonding architecture, and metal‑ion coordination mode [1][2]. These molecular‑level differences cascade into quantifiably distinct performance in applications: fluorescence turn‑on magnitude, limit of detection, selectivity profile, and even the type of analyte detected (single vs. dual ion) vary sharply among close analogs [3][4]. Consequently, substituting one analog for another without re‑validating the analytical figures of merit introduces uncontrolled variability that compromises experimental reproducibility and procurement decision‑making.

Head-to-Head and Cross-Study Differentiation Evidence


Zwitterionic vs. Enol–Imine Tautomeric Form

In the solid state, the target compound (6‑OCH₃) exists as a zwitterion with a protonated imine nitrogen (N⁺–H) and a deprotonated phenolate oxygen (O⁻), forming N⁺–H···O⁻ intramolecular hydrogen bonds. By contrast, the non‑methoxylated analog (E)-2-[(2-morpholinoethylimino)methyl]phenol adopts the enol–imine tautomeric form with an O–H···N hydrogen bond [1][2]. The zwitterionic character of the target compound alters charge distribution, dipole moment, and solid‑state packing, which in turn affects solubility, crystallization behavior, and metal‑binding pre‑organization.

tautomerism crystal engineering hydrogen bonding

Zn²⁺ Fluorescence Turn-On Sensitivity Comparison

The target compound (6‑OCH₃, no halogen) acts as a selective Zn²⁺ turn‑on sensor with a ∼25‑fold emission enhancement and a limit of detection (LOD) of 40.5 nM in HEPES‑buffered water:methanol (1:9, v/v, pH 7.2) [1]. The closely related 4‑bromo analog (Hmmbp), which replaces the 6‑OCH₃ with a 4‑Br substituent, shows a 32‑fold enhancement but a >10‑fold higher LOD of 441 nM (4.41 × 10⁻⁷ M) under comparable conditions [2]. The target compound thus provides superior detection sensitivity, which is critical for quantifying low‑abundance Zn²⁺ in biological matrices.

fluorescent chemosensor Zn²⁺ detection limit of detection

Methoxy Positional Isomerism and Crystal Packing

Moving the methoxy group from position 6 (target) to position 5 (5‑methoxy isomer) retains the zwitterionic character but markedly alters crystal packing. The target compound crystallizes with Z = 2 in space group P‑1, whereas the 5‑methoxy isomer crystallizes with Z = 4 in space group P1 (a = 10.4022 Å vs. 5.9255 Å), reflecting a doubling of the asymmetric unit and different intermolecular interaction networks [1][2]. These differences translate into distinct bulk densities, thermal stabilities, and dissolution rates—all critical parameters for reproducible formulation in sensor device fabrication.

positional isomerism crystal packing solid-state properties

Single vs. Dual Analyte Selectivity Profile

The target compound (6‑OCH₃) functions predominantly as a Zn²⁺-selective turn‑on sensor; among common metal ions, only Cd²⁺ and Ni²⁺ produce moderate interference, while other cations (Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Co²⁺, Cu²⁺, Hg²⁺, Pb²⁺) do not significantly alter the fluorescence [1]. In contrast, the 4‑bromo analog (Hmmbp) is a dual chemosensor that responds to both Zn²⁺ (32‑fold at 458 nm) and H₂AsO₄⁻ (at 503 nm) [2]. While dual functionality may be advantageous in certain multiplexed assays, it introduces cross‑reactivity that complicates single‑analyte quantification and requires deconvolution of overlapping signals.

ion selectivity dual chemosensor Zn²⁺ sensing

Zn²⁺ Complex Stoichiometry and Structural Confirmation

The target compound forms a well‑defined 1:1 (ligand:metal) mononuclear complex with Zn²⁺, as established by Job's plot analysis and confirmed by single‑crystal X‑ray diffraction of [Zn(HL)Br₂] (complex 1) [1]. This contrasts with the 4‑bromo‑2‑methoxy derivative (HL1) used in the Sarkar et al. study, which forms a dinuclear [Zn₂L1(OAc)₃(MeOH)] complex with a different coordination mode (phenolate oxygen, imino nitrogen, and morpholine nitrogen all engaged) and exhibits catecholase‑like catalytic activity (kcat = 34.94 s⁻¹) [2]. The defined 1:1 stoichiometry of the target compound simplifies quantitative sensor calibration and eliminates complications arising from polynuclear species formation.

coordination chemistry Job's plot X-ray structure

Principal Research and Industrial Application Scenarios


High-Sensitivity Fluorescent Zn²⁺ Quantification

With a Zn²⁺ limit of detection of 40.5 nM and a ∼25‑fold turn‑on response that is largely free from interference by common physiological cations (except Cd²⁺ and Ni²⁺), the compound is suited for constructing calibration curves for Zn²⁺ in serum, cerebrospinal fluid, or freshwater samples where sub‑micromolar sensitivity is required [1]. This 10‑fold lower LOD compared to the 4‑bromo analog (441 nM) directly supports procurement decisions favoring this compound when detection of trace Zn²⁺ is the primary requirement [2].

Live-Cell Imaging of Intracellular Zn²⁺

The probe has been successfully applied to image Zn²⁺ in DLD‑1 human colorectal adenocarcinoma cells, demonstrating cell permeability and intracellular turn‑on fluorescence [1]. The single‑analyte selectivity avoids the dual‑response complexity of the 4‑bromo analog, making image interpretation straightforward for researchers studying Zn²⁺ homeostasis in cancer biology.

Crystallographically Defined Zn²⁺ Complex as a Standard

The 1:1 Zn²⁺ complex [Zn(HL)Br₂] has been fully characterized by single‑crystal X‑ray diffraction, confirming stoichiometry and coordination geometry [1]. This structurally authenticated complex can serve as a reference material for spectroscopic calibration or as a seed crystal for co‑crystallization studies, advantages not available for analogs that form polynuclear or polymeric species (e.g., the dinuclear 4‑bromo‑2‑methoxy derivative [5]).

Zwitterionic Hydrogen-Bond Networks in Solid-State Chemistry

The zwitterionic form generates robust N⁺–H···O⁻ centrosymmetric dimers in the crystal lattice, a feature absent in the enol–imine non‑methoxylated analog [3][4]. This predictable supramolecular synthon is valuable for crystal engineering studies, co‑crystal design, and solid‑state formulation where consistent intermolecular packing directly impacts material properties such as melting point, solubility, and mechanical stability.

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